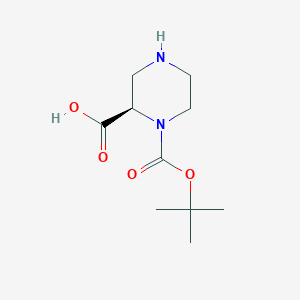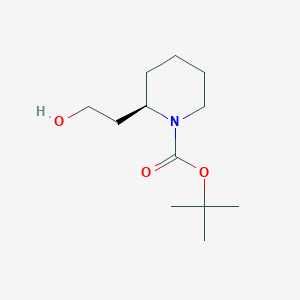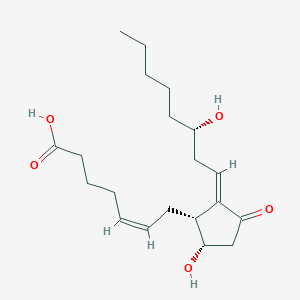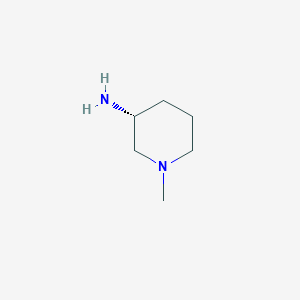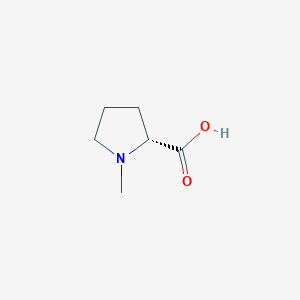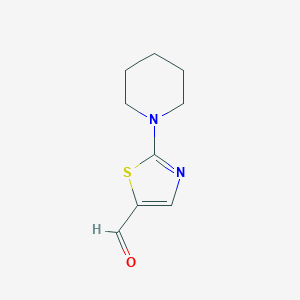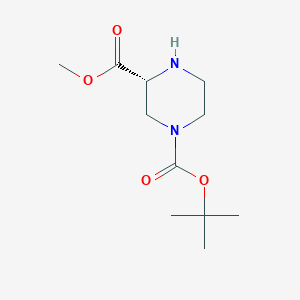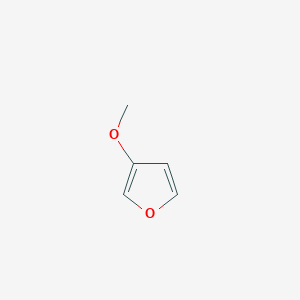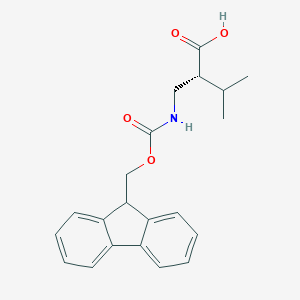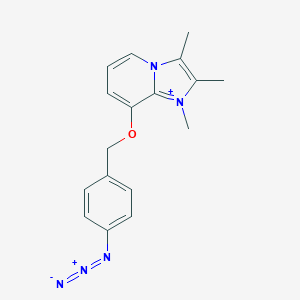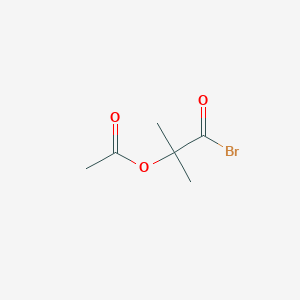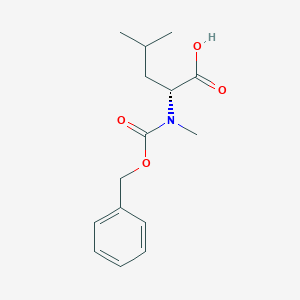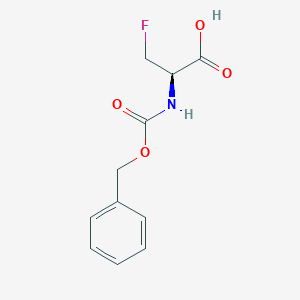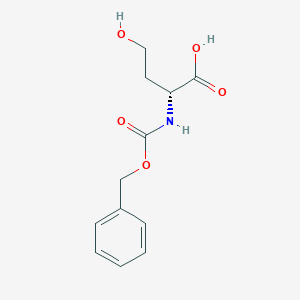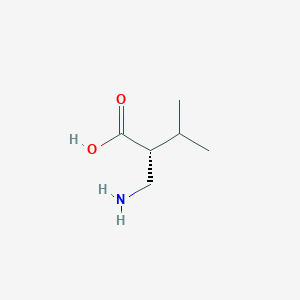
(R)-2-(Aminomethyl)-3-methylbutanoic acid
Übersicht
Beschreibung
“®-2-(Aminomethyl)-3-methylbutanoic acid” is a compound that contains an aminomethyl group. An aminomethyl group in organic chemistry is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group −NH2 .
Synthesis Analysis
The synthesis of “®-2-(Aminomethyl)-3-methylbutanoic acid” involves several steps. One of the methods used for its synthesis is the reaction type: solution phase peptide synthesis .
Molecular Structure Analysis
The molecular structure of “®-2-(Aminomethyl)-3-methylbutanoic acid” can be represented by the SMILES string Cl.CC(C)C@HC(O)=O . This indicates that the compound contains a chlorine atom, a carbon chain, an amino group, and a carboxylic acid group.
Physical And Chemical Properties Analysis
“®-2-(Aminomethyl)-3-methylbutanoic acid” is a solid compound with an optical activity of [α]/D +12.0±1.0°, c = 1 in DMF. Its composition includes carbon (42.1-43.9%) and nitrogen (8.1-8.6%) .
Wissenschaftliche Forschungsanwendungen
Environmental Chemistry
Application Summary
In environmental chemistry, ®-2-(Aminomethyl)-3-methylbutanoic acid is used in the analysis of water pollutants, specifically for the determination of glyphosate herbicide and its major metabolite, (aminomethyl)phosphonic acid (AMPA) in natural waters .
Methods of Application
The method involves pre-column fluorogenic labeling with 9-fluorenylmethyl chloroformate, followed by anion exchange liquid chromatography and fluorescence detection. The process includes filtration, addition of phosphate buffer, concentration by rotary evaporation, and a final filtration before derivatization .
Results
The method achieved linear standard curves over three orders of magnitude with minimal detectable quantities of 10 ng/mL for glyphosate and 5 ng/mL for AMPA. This corresponds to ppb method detection limits for these substances in natural waters .
Organic Chemistry Education
Application Summary
®-2-(Aminomethyl)-3-methylbutanoic acid is relevant in educational applications, particularly in understanding acid-base reactions in organic chemistry courses .
Methods of Application
Educational tools, such as apps and paper-pencil problem-solving, are used to probe students’ understanding of acid-base reaction mechanisms. The study of these reactions includes assessing pKa values and resonance when determining how a reaction will proceed .
Results
The study found that while students recognize the steps of acid-base reactions, they do not always apply underlying concepts correctly. The modality (app or paper-pencil) influenced the students’ ability to avoid chemically unreasonable mistakes .
Analytical Chemistry
Application Summary
In analytical chemistry, ®-2-(Aminomethyl)-3-methylbutanoic acid is used in the development of immobilized metal affinity chromatography columns based on organic-inorganic hybrid silica monoliths .
Methods of Application
The compound is used in the preparation of (acetylamino-methyl)-phosphonic acid by reacting with acetic anhydride. This is a precursor step in creating chromatography columns for separating biomolecules .
Results
The application of this method enhances the solubility and processability of materials, which is crucial for the integration of nanostructures in biological systems .
Nanotechnology
Application Summary
®-2-(Aminomethyl)-3-methylbutanoic acid plays a role in the synthesis and functionalization of carbon-based nanomaterials (CNMs), such as fullerenes, carbon nanotubes, graphene, and carbon dots .
Methods of Application
The introduction of amino groups, such as those derived from ®-2-(Aminomethyl)-3-methylbutanoic acid, improves the dispersion, solubilization, and processability of CNMs. This is achieved through covalent bonding or supramolecular interactions .
Results
The functionalization with amino groups allows for the creation of highly engineered nanostructures for practical applications, enhancing the interaction between nanomaterials and other molecules .
Synthesis of N-Heterocycles
Application Summary
This compound is used in the synthesis of N-heterocycles, which are important structures in many natural products and pharmaceuticals .
Methods of Application
The synthesis involves the use of chiral auxiliaries like tert-butanesulfinamide to create structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives through asymmetric synthesis .
Results
The methodology provides access to a wide range of N-heterocycles, which are crucial components in the development of therapeutically relevant compounds .
Glyphosate Herbicide Analysis
Application Summary
®-2-(Aminomethyl)-3-methylbutanoic acid is utilized in the determination of glyphosate herbicide and its major metabolite in natural waters .
Methods of Application
The method includes pre-column fluorogenic labeling with 9-fluorenylmethyl chloroformate, followed by anion exchange liquid chromatography and fluorescence detection .
Results
The technique achieves detection limits in the parts per billion range for glyphosate and its metabolite in natural waters, with linear standard curves over three orders of magnitude .
Immobilized Metal Affinity Chromatography
Application Summary
The compound is involved in the development of immobilized metal affinity chromatography columns for separating biomolecules .
Methods of Application
It is used in the preparation of (acetylamino-methyl)-phosphonic acid, which is a precursor in creating chromatography columns based on organic-inorganic hybrid silica monoliths .
Results
This application enhances the solubility and processability of materials, crucial for the integration of nanostructures in biological systems .
Amino-Functionalization of Carbon Nanomaterials
Application Summary
It plays a role in the amino-functionalization of carbon-based nanomaterials (CNMs), such as fullerenes, carbon nanotubes, graphene, and carbon dots .
Methods of Application
The introduction of amino groups from the compound improves the dispersion, solubilization, and processability of CNMs through covalent bonding or supramolecular interactions .
Results
Functionalization with amino groups allows for the creation of highly engineered nanostructures for practical applications, enhancing the interaction between nanomaterials and other molecules .
Eigenschaften
IUPAC Name |
(2R)-2-(aminomethyl)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)5(3-7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQYMNPVPQLPID-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452007 | |
| Record name | (R)-2-(Aminomethyl)-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(Aminomethyl)-3-methylbutanoic acid | |
CAS RN |
210345-86-1 | |
| Record name | (R)-2-(Aminomethyl)-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



